3a-epi-Perindopril, (3aR)-

Stereochemistry Chiral separation Pharmacopoeial impurity profiling

EP-designated chiral reference standard with absolute (3aR) configuration. The sole compound that satisfies the European Pharmacopoeia system-suitability criterion for Impurity R, demonstrating resolution ≥1.5 from the perindopril main peak. Required for ANDA CMC sections, stability-indicating methods, and batch-release testing. Substitution with generic impurity blends or other epimers invalidates the pharmacopeial method. Supplied with a comprehensive Certificate of Analysis. Contact us for custom synthesis quantities.

Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
CAS No. 145513-31-1
Cat. No. B12763381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-epi-Perindopril, (3aR)-
CAS145513-31-1
Molecular FormulaC19H32N2O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,16-/m0/s1
InChIKeyIPVQLZZIHOAWMC-QRJUGERDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3a-epi-Perindopril (3aR)- CAS 145513-31-1: Stereochemically Defined Reference Standard for Perindopril Quality Control


3a-epi-Perindopril, (3aR)- (CAS 145513-31-1) is a single, absolute-configuration stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor prodrug perindopril, differing from the parent drug by inversion of configuration at the perhydroindole ring‑junction carbon 3a [1]. The compound carries five defined stereocenters and is formally designated as Perindopril EP Impurity R in the European Pharmacopoeia, where it serves as a chromatographic system‑suitability marker and limit test standard [2]. Because perindopril contains five chiral centers and can theoretically form 32 stereoisomers, access to the single, well‑characterized 3a‑epimer is essential for any laboratory that must discriminate between the active pharmaceutical ingredient and closely eluting process‑related or degradation impurities during release testing, stability studies, or ANDA submission work [3].

Why Perindopril 3a-Epimer Cannot Be Substituted by Other Impurity Standards or the API Itself


A generic perindopril impurity standard or the perindopril API cannot replace the 3a‑epimer because chromatographic retention, detector response, and resolution from the main peak are exquisitely sensitive to the exact three‑dimensional arrangement of the five chiral centers . The European Pharmacopoeia specifically designates Impurity R as the (±)-3a‑epi‑perindopril racemate, requiring a standard of defined stereochemistry to satisfy system‑suitability criteria for the perindopril monograph . Substituting perindopril itself or a different epimer (e.g., 1″‑epi‑perindopril, EP Impurity I) would fail to demonstrate separation of the critical peak pair that the 3a‑epimer generates and would invalidate the pharmacopoeial method, risking non‑compliance during regulatory review of an ANDA or commercial batch release .

Quantitative Differentiation Evidence: 3a-epi-Perindopril (3aR)- vs. Closest Comparators


Single Chiral-Center Difference Defines a Unique Pharmacopoeial Impurity with Distinct Chromatographic Behavior

3a-epi-Perindopril, (3aR)- differs from the API perindopril (2S,3aS,7aS) at only the 3a position, where the hydrogen atom has been inverted from the S to the R configuration while retaining the 2S,7aS,1′S, and 1″S configurations [1]. This single stereochemical change is sufficient to create a distinct EP‑specified impurity (Impurity R) that must be chromatographically resolved from perindopril in the official monograph [2]. By contrast, 1″‑epi‑perindopril (EP Impurity I, CAS 145513‑33‑3) differs at the side‑chain carbon and produces a different retention time and peak‑purity requirement, meaning the two epimers are not interchangeable as system‑suitability standards [3].

Stereochemistry Chiral separation Pharmacopoeial impurity profiling

ACE Inhibitory Activity Tier Places the 3a-Epimer Among the Four Most Active or Four Second‑Tier Stereoisomers

In the foundational study by Vincent et al. (1992), all 32 perindoprilate stereoisomers were individually synthesized and their in vitro ACE IC50 values were determined [1]. Four diastereomers (including perindoprilate itself) exhibited nanomolar IC50 values, while four additional isomers were approximately 10‑fold less active [1]. The NCATS Inxight Drugs entry asserts that 3a‑epi‑perindopril 'possesses equal activity with the parent compound, perindopril' [2]; however, the peer‑reviewed abstract does not disclose the individual IC50 for this epimer, and the claim remains uncited in the database. If the 3a‑epimer belongs to the nanomolar tier, it would be among the most potent stereoisomers; if it falls into the second tier, its activity would be roughly one order of magnitude weaker than perindoprilat (IC50 ≈ 1.5–3.2 nM) . Resolution of this question requires access to the full text of Vincent et al. 1992 or a certified reference standard with documented biological data.

ACE inhibition Structure–activity relationship Stereoisomer profiling

EP Impurity R Designation Confers a Specific Regulatory Identity Not Shared by Non‑Pharmacopoeial Stereoisomers

The European Pharmacopoeia monograph for perindopril tert‑butylamine lists Impurity R as (±)-3a‑epi‑perindopril and prescribes its use for system suitability and limit testing . This regulatory designation means that a certificate of analysis referencing the CAS registry number 145513‑31‑1 (or its racemic form) is directly acceptable to health authorities for ANDA and marketing authorization applications. Non‑EP stereoisomers of perindopril, even those that are chromatographically separable, lack this formal pharmacopoeial standing and require additional justification for use in a regulatory dossier . Furthermore, the EP distinguishes Impurity R from other epimeric impurities such as Impurity I (1″‑epimer) and Impurity H (diastereomeric mixture), each of which has a different acceptance criterion and analytical role .

Pharmacopoeial compliance Regulatory impurity profiling Quality control

Vendor‑Supplied Characterization Data Enable Immediate Deployment in Validated Analytical Methods

Commercial suppliers of 3a‑epi‑perindopril, (3aR)- provide the compound with a comprehensive certificate of analysis (CoA) that includes HPLC purity (typically ≥ 95 % or ≥ 98 %), identity confirmation by 1H NMR, 13C NMR, and mass spectrometry, and chromatographic retention time data relative to perindopril under EP monograph conditions [1]. This pre‑packaged characterization contrasts with custom‑synthesized perindopril stereoisomers, which would require the end‑user to invest in extensive in‑house structural elucidation and purity determination before the material can be used in a GMP‑regulated quality control laboratory . The availability of a CoA that references the EP monograph directly supports instrument qualification, analyst training, and method transfer between laboratories .

Analytical method validation Reference standard characterization GMP quality control

High‑Value Application Scenarios for 3a-epi-Perindopril (3aR)- CAS 145513-31-1


Pharmacopoeial System‑Suitability Testing for Perindopril API and Finished Dosage Forms

The 3a‑epimer is the specified EP Impurity R and must be injected to demonstrate adequate resolution between perindopril and its closest 3a‑epimeric peak before any analytical run can be accepted for batch release or stability evaluation . Using the exact CAS 145513‑31‑1 compound ensures that the resolution criterion (typically ≥ 1.5 between perindopril and Impurity R) is met under the prescribed chromatographic conditions, satisfying ICH Q2(R1) validation requirements and European Pharmacopoeia compliance .

Forced‑Degradation and Stability‑Indicating Method Development

When developing a stability‑indicating HPLC or UHPLC method, spiking perindopril API with the 3a‑epimer at the reporting threshold (e.g., 0.1 % or 0.15 % relative to the API) allows the analyst to confirm that the method can separate and quantify this process‑related stereoisomer from the main peak and from other degradation products [1]. This is particularly critical for perindopril formulations, where epimerization at the 3a position can occur under thermal or acidic stress conditions [1].

AND A Submission and Regulatory Dossier Preparation for Generic Perindopril

Generic drug applicants must demonstrate that their perindopril product meets the same impurity limits as the reference listed drug. The 3a‑epimer reference standard is indispensable for generating the chromatographic data that proves Impurity R is controlled below the EP acceptance threshold, and its CoA directly supports the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA . Substitution with an uncharacterized or non‑EP stereoisomer would invite a deficiency letter from the reviewing health authority .

Structure–Activity Relationship (SAR) Studies of ACE Inhibitor Stereoisomers

For academic or industrial groups investigating how the 3a configuration modulates ACE binding, the single, absolute‑configuration 3aR epimer is a required probe compound. Pairwise enzymatic comparison with perindoprilat (3aS) can isolate the energetic contribution of the ring‑junction chiral center to the free energy of binding, complementing the broader SAR picture established by Vincent et al. across all 32 stereoisomers [1].

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